molecular formula C11H12F3NO2 B3050239 (3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester CAS No. 2445-84-3

(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Cat. No. B3050239
CAS RN: 2445-84-3
M. Wt: 247.21 g/mol
InChI Key: SXAIOMBBQSGXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring. They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of boronic esters or boronic acids, which are valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring with a trifluoromethyl group attached. The presence of fluorine atoms can significantly influence the physical and chemical properties of these compounds .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and the phenyl ring. The trifluoromethyl group is highly electronegative, which can influence the reactivity of these compounds .

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the context of Suzuki-Miyaura cross-coupling, the reaction involves the transfer of organic groups from boron to palladium .

Safety and Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on their specific structure. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

Trifluoromethylphenyl compounds continue to be an area of interest in various fields, including pharmaceutical and agrochemical research. Their unique properties make them valuable for the development of new compounds and materials .

properties

CAS RN

2445-84-3

Product Name

(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3

InChI Key

SXAIOMBBQSGXRC-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F

Other CAS RN

2445-84-3

solubility

8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.